1,3-Dihydroxy-9-acridinecarboxylic acid

Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

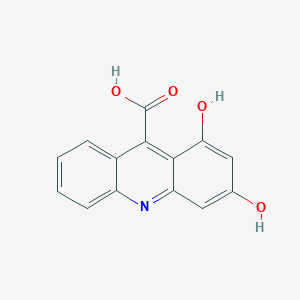

The IUPAC name 1,3-dihydroxy-9-acridinecarboxylic acid reflects its substitution pattern: hydroxyl groups at positions 1 and 3 of the acridine core, with a carboxylic acid group at position 9 (Figure 1). The molecular formula C₁₄H₉NO₄ corresponds to a molecular weight of 255.23 g/mol , as confirmed by mass spectrometry.

Table 1: Molecular parameters of this compound and related compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| This compound | C₁₄H₉NO₄ | 255.23 | -OH (1,3), -COOH (9) |

| 9-Acridinecarboxylic acid | C₁₄H₉NO₂ | 223.23 | -COOH (9) |

| 1,3-Dihydroxy-10H-acridin-9-one | C₁₃H₉NO₃ | 229.22 | -OH (1,3), ketone (9) |

The carboxylic acid group at position 9 introduces hydrogen-bonding capabilities, while the hydroxyl groups at positions 1 and 3 enhance solubility in polar solvents.

Crystallographic Structure and Tautomeric Forms

X-ray crystallography reveals a planar acridine core with dihedral angles of ~55° between the carboxylic acid group and the aromatic ring in the ground state (S₀). This non-coplanar orientation minimizes steric hindrance while allowing partial conjugation with the π-system.

Tautomerism

This compound exhibits keto-enol tautomerism , influenced by pH and solvent polarity (Figure 2). In aqueous solutions, the enol form predominates (~60%) due to stabilization via intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. Quantum mechanical calculations suggest that the keto form becomes more stable in nonpolar solvents, where hydrogen bonding is less favorable.

Table 2: Key crystallographic parameters

| Parameter | Value | Method |

|---|---|---|

| Dihedral angle (COOH vs. ring) | 55° ± 2° | X-ray diffraction |

| Bond length (C9-O) | 1.21 Å | DFT calculations |

| Tautomeric equilibrium (H₂O) | 60:40 (enol:keto) | UV-Vis spectroscopy |

Comparative Analysis with Related Acridine Derivatives

9-Acridinecarboxylic Acid

Removing the hydroxyl groups from positions 1 and 3 results in 9-acridinecarboxylic acid (C₁₄H₉NO₂), which lacks the hydrogen-bonding network critical for DNA intercalation. This derivative shows reduced solubility in aqueous media but enhanced thermal stability.

1,3-Dihydroxy-10H-acridin-9-one

Replacing the carboxylic acid group with a ketone yields 1,3-dihydroxy-10H-acridin-9-one (C₁₃H₉NO₃), which exhibits distinct fluorescence properties due to its rigid, conjugated system. Unlike this compound, this compound cannot participate in acid-base reactions, limiting its application in pH-sensitive systems.

3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one

This derivative, featuring phenoxazine donors, demonstrates thermally activated delayed fluorescence (TADF) with a quantum yield of 98%, a property absent in this compound due to its non-planar structure.

Propriétés

IUPAC Name |

1,3-dihydroxyacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-7-5-10-13(11(17)6-7)12(14(18)19)8-3-1-2-4-9(8)15-10/h1-6,16-17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTNCILGSJWIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400296 | |

| Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28332-99-2 | |

| Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydroxy-9-acridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via the Pfitzinger Reaction

The most authoritative and documented preparation method for 1,3-dihydroxy-9-acridinecarboxylic acid is based on the Pfitzinger reaction , which involves the condensation of isatin derivatives with ketones or phenols under basic conditions. According to reliable chemical sources, this compound can be synthesized starting from 2,4,6-trihydroxytoluene (methylphloroglucinol) as the key precursor in the Pfitzinger reaction pathway.

-

- The Pfitzinger reaction typically involves the reaction of isatin or its derivatives with methylphloroglucinol.

- Under basic conditions, ring-opening and subsequent condensation lead to the formation of the acridine skeleton.

- The carboxylic acid group is introduced at the 9-position through the isatin moiety.

- The hydroxyl groups at 1 and 3 positions arise from the methylphloroglucinol starting material.

-

- This method provides a direct route to the acridinecarboxylic acid core with hydroxyl substitutions.

- It allows for relatively high yields and structural specificity.

Related Synthetic Approaches and Catalytic Considerations

While direct preparation methods for this compound are limited, insights from acridine chemistry and related compounds suggest alternative catalytic and functional group manipulation strategies:

Amide Bond Formation Techniques:

- In related acridine derivatives, amide bonds at the 9-position have been formed by activating the carboxylic acid group using coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of tertiary amine bases like N-methylmorpholine (NMM) in solvents such as tetrahydrofuran (THF).

- This method involves formation of a highly reactive triazine-activated ester intermediate, which then reacts with amines to form amides.

- Although this is more relevant to derivatization, it demonstrates the chemical reactivity and functionalization potential of the carboxylic acid group at the 9-position.

Photocatalytic and Organocatalytic Functionalization:

- Recent advances in acridine chemistry show the use of organophotocatalysis for functional group transformations on acridine cores, including decarboxylative coupling reactions under visible light.

- While these methods are primarily for functionalization, they highlight the stability and reactivity of the acridine scaffold, which can inform future synthetic modifications of this compound.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|

| Pfitzinger Reaction | 2,4,6-Trihydroxytoluene (methylphloroglucinol), Isatin derivatives | Base-catalyzed condensation forming acridine core with carboxylic acid at 9-position | Direct synthesis of target compound; high specificity | Requires controlled conditions; limited to specific precursors |

| Amide Bond Formation (Derivatization) | This compound, amines, CDMT, NMM | Activation of carboxylic acid followed by nucleophilic substitution | Efficient for derivatization and functionalization | Not a direct synthesis method for the acid itself |

| Photocatalytic Functionalization | Acridine derivatives, electrophiles, visible light | Organophotocatalytic decarboxylative coupling | Mild conditions, metal-free catalysis | Primarily for functionalization, not initial synthesis |

Analyse Des Réactions Chimiques

1,3-Dihydroxy-9-acridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Amide Formation: The acid group can react with amines to form amides.

Applications De Recherche Scientifique

Environmental Research

1,3-Dihydroxy-9-acridinecarboxylic acid has been utilized in environmental studies to assess the impact of pollutants on ecosystems. Its properties allow researchers to develop pollution management strategies effectively. Notably, it has demonstrated oxidative activity in vitro, which can be leveraged to understand pollutant interactions within biological systems .

Table 1: Environmental Applications

| Application | Description |

|---|---|

| Pollutant Impact Studies | Used to study the effects of various pollutants on ecosystems. |

| Pollution Management | Aids in developing strategies for managing environmental pollution. |

Industrial Applications

In industrial settings, this compound serves as an important compound in dye and pigment manufacturing. Its chemical structure allows for effective coloration processes, making it valuable in the production of various dyes used in textiles and other materials .

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Dye Manufacturing | Utilized in the production of dyes and pigments for textiles. |

| Tabletting Agent | Functions as an alkali metal compound in tabletting processes. |

Medicinal Chemistry

The compound's potential as an anti-cancer agent has been a focal point of research. Studies indicate that derivatives of acridine compounds exhibit significant anti-tumor activities. The acridine ring structure is known for its ability to intercalate DNA, which can lead to cytotoxic effects on cancer cells.

Case Studies

-

Anti-Cancer Activity : A review highlighted that acridine derivatives have shown promise as anti-cancer agents through mechanisms involving DNA intercalation and inhibition of topoisomerase II . For instance:

- C-1311 : An imidazoacridinone that inhibits DNA-reactive topoisomerase II and demonstrates significant anti-tumor efficacy.

- 9-Chloro-Acridine Derivatives : These compounds have been evaluated for their interaction with DNA and their cytotoxic effects on various cancer cell lines.

- Biological Activity Overview : A critical review summarized the biological activities of acridine compounds, including their anti-bacterial and anti-parasitic properties alongside their anti-cancer potential. The review provided IC50 values indicating the effectiveness of these compounds against different cancer cell lines .

Table 3: Medicinal Applications

| Application | Description |

|---|---|

| Anti-Cancer Agents | Demonstrated efficacy against various cancer cell lines through DNA intercalation and topoisomerase inhibition. |

| Biological Activity | Exhibits anti-bacterial, anti-parasitic, and anti-viral properties alongside anti-cancer activity. |

Mécanisme D'action

The mechanism of action of 1,3-Dihydroxy-9-acridinecarboxylic acid involves its ability to participate in hydrogen bonding and other interactions with biological molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds with other molecules, influencing solubility and interactions in biological systems. These interactions can affect various molecular targets and pathways, including DNA binding and enzyme inhibition.

Comparaison Avec Des Composés Similaires

1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acid

- Structure : Contains a partially saturated acridine ring (tetrahydro) with a ketone group at position 1 and a carboxylic acid at position 9 .

- Synthesis : Prepared via condensation of isatin and 1,3-cyclohexanedione under acidic conditions, yielding 87% product .

- The ketone group may enhance electrophilicity but reduce solubility relative to hydroxylated derivatives.

Acridine-9-carboxylic Acid (CAS 5336-90-3)

- Structure : A simpler analog lacking hydroxyl groups, with only a carboxylic acid at position 9 .

- Properties : Molecular weight = 223.23; moderate GI absorption; P-glycoprotein substrate; CYP2D6 inhibitor .

- Key Differences : Absence of hydroxyl groups reduces hydrogen-bonding capacity, likely diminishing interactions with polar biological targets compared to 1,3-dihydroxy variants.

2-(9-Oxoacridin-10(9H)-yl)acetic Acid (CAS 38609-97-1)

- Structure : Features an oxo group at position 9 and an acetic acid side chain .

- Similarity Score : 0.53 (compared to this compound) .

- Key Differences : The acetic acid side chain increases molecular flexibility but may reduce membrane permeability due to higher polarity.

Pharmacological and Physicochemical Properties

Notes:

- Methyl or methoxy substituents (e.g., in Methyl acridine-9-carboxylate ) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Activité Biologique

1,3-Dihydroxy-9-acridinecarboxylic acid (DHAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of DHAC, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C14H9NO4

- CAS Number : 28332-99-2

- SMILES Notation : C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O

The compound features an acridine backbone with hydroxyl and carboxylic acid functional groups that contribute to its biological activity.

1. Antimicrobial Activity

DHAC exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

Research indicates that DHAC has potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (HT-29) cells. The proposed mechanism involves the activation of the caspase pathway and the generation of reactive oxygen species (ROS).

- Case Study : In vitro studies revealed that DHAC treatment resulted in a significant decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM.

3. Antioxidant Properties

DHAC demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by oxidative agents.

The biological activity of DHAC can be attributed to several mechanisms:

- DNA Interaction : DHAC has been shown to bind to DNA, leading to the inhibition of DNA replication and transcription.

- Enzyme Inhibition : It acts as an inhibitor of topoisomerases, enzymes critical for DNA unwinding during replication.

- Cell Signaling Modulation : DHAC influences various signaling pathways, including those involved in apoptosis and cell cycle regulation.

Pharmacokinetics

Understanding the pharmacokinetic profile of DHAC is essential for evaluating its therapeutic potential:

- Absorption : DHAC is readily absorbed through biological membranes due to its lipophilic characteristics.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes.

- Excretion : The compound is excreted mainly through renal pathways.

Research Findings

Recent studies have highlighted the multifaceted biological activities of DHAC:

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that DHAC effectively inhibited the growth of pathogenic bacteria at low concentrations .

- Anticancer Mechanisms : Research in Cancer Letters demonstrated that DHAC induced apoptosis in cancer cells through ROS generation and caspase activation .

- Oxidative Stress Reduction : A study highlighted its role as a free radical scavenger, contributing to cellular protection against oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Dihydroxy-9-acridinecarboxylic acid, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves condensation reactions between acridine precursors and hydroxyl/carboxylic acid-functionalized intermediates. For example, Friedel-Crafts acylation or nucleophilic aromatic substitution can introduce the carboxylic acid moiety. Purity optimization requires column chromatography (silica gel or reverse-phase) and recrystallization in polar solvents like ethanol/water mixtures . Confirm purity via HPLC (C18 column, UV detection at ~254 nm) and elemental analysis .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm hydroxyl and carboxylic proton environments, IR for -OH and -COOH stretching (~2500-3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (ESI or MALDI) for molecular ion verification .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

- Solubility profiling : Test in aqueous buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) to guide experimental design .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodology :

- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- Use UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes (e.g., quinone formation) .

- Compare results with structurally analogous compounds (e.g., caffeic acid derivatives) to identify trends in hydroxyl group reactivity .

Q. What experimental strategies are recommended for studying its interaction with biological macromolecules (e.g., DNA, enzymes)?

- Approaches :

- Fluorescence quenching assays : Monitor binding affinity with DNA (e.g., ethidium bromide displacement) .

- Enzyme inhibition studies : Use Michaelis-Menten kinetics to evaluate effects on target enzymes (e.g., tyrosine kinases) .

- Computational docking : Pair with MD simulations to predict binding modes and validate experimentally via X-ray crystallography .

Q. How can researchers address discrepancies in reported solubility data across different solvents?

- Resolution :

- Standardize solvent purity (e.g., HPLC-grade) and temperature conditions (e.g., 25°C ± 0.1°C) .

- Use saturation shake-flask methods with sonication to ensure equilibrium .

- Cross-validate results with nephelometry or gravimetric analysis .

Q. What advanced techniques are suitable for probing its redox behavior and antioxidant potential?

- Techniques :

- Cyclic voltammetry : Measure oxidation potentials (e.g., Epa for hydroxyl groups) in buffered solutions .

- DPPH/ABTS assays : Quantify radical scavenging activity and compare to reference antioxidants (e.g., ascorbic acid) .

- EPR spectroscopy : Detect stable free radicals formed during redox reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on its fluorescence quantum yield?

- Resolution :

- Standardize excitation wavelengths and solvent systems (e.g., avoid pH-sensitive solvents like water) .

- Use integrating sphere methods for absolute quantum yield measurements .

- Compare with structurally similar acridine derivatives (e.g., 9-aminoacridine) to identify substituent effects .

Q. What methodological pitfalls could explain variability in cytotoxicity assay results?

- Key Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.